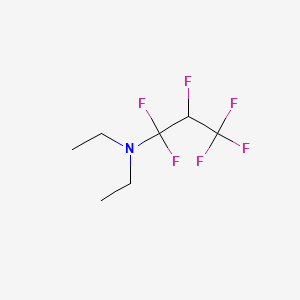

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Description

The exact mass of the compound N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F6N/c1-3-14(4-2)7(12,13)5(8)6(9,10)11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTFCVMJHBNJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C(C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880124 | |

| Record name | N,N-Diethyl-2H-perfluoropropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309-88-6 | |

| Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2H-perfluoropropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-1,1,2,3,3,3-HEXAFLUORO-1-PROPANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4Y8BIM7UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine from Hexafluoropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, a versatile fluorinating agent commonly known as Ishikawa's Reagent. The synthesis involves the nucleophilic addition of diethylamine to hexafluoropropene. This document details the experimental protocol, reaction mechanism, and relevant quantitative data.

Introduction

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent) is a valuable tool in organic synthesis, primarily utilized for the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1][2] Its stability and ease of preparation from readily available starting materials make it a popular alternative to other fluorinating agents.[1] The synthesis, first reported by Ishikawa and coworkers in 1979, is a straightforward addition reaction.[3]

Reaction Scheme

The overall reaction for the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is as follows:

Experimental Protocol

The following protocol is based on the original method described by Takaoka, Iwakiri, and Ishikawa.[3]

Materials:

-

Hexafluoropropene (CF₃CF=CF₂)

-

Diethylamine ((C₂H₅)₂NH)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Magnetic stirrer

-

Dropping funnel

-

Distillation apparatus

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a dry ice/acetone condenser is charged with a solution of diethylamine in anhydrous diethyl ether.

-

The flask is cooled to 0 °C in an ice bath.

-

Hexafluoropropene gas is then bubbled through the stirred solution at a controlled rate.

-

The reaction mixture is stirred at 0 °C for a specified period to ensure complete reaction.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine as a clear, colorless to yellow liquid.[4]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the product.

| Parameter | Value | Reference |

| Reactants | ||

| Hexafluoropropene (molar ratio) | 1 | [2] |

| Diethylamine (molar ratio) | 1 | [2] |

| Reaction Conditions | ||

| Solvent | Diethyl ether | [1] |

| Temperature | 0 °C | [1] |

| Product: N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | ||

| CAS Number | 309-88-6 | [4] |

| Molecular Formula | C₇H₁₁F₆N | [4] |

| Molecular Weight | 223.16 g/mol | [4] |

| Boiling Point | 56-57 °C | [4] |

| Density | 1.230 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.3460 | [5] |

| Spectroscopic Data | See below |

Spectroscopic Data:

Reaction Mechanism and Workflow

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of diethylamine acts as a nucleophile, attacking the electron-deficient carbon atom of the double bond in hexafluoropropene. This is followed by proton transfer to yield the final product.

Caption: Reaction mechanism for the synthesis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine.

The experimental workflow can be visualized as a series of sequential steps, from reaction setup to product purification.

Caption: Experimental workflow for the synthesis of Ishikawa's Reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine 309-88-6 [sigmaaldrich.com]

- 6. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine(309-88-6) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to Ishikawa's Reagent: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Ishikawa's Reagent, a cornerstone in modern organofluorine chemistry, offers a versatile and relatively mild method for the deoxofluorination of alcohols and carboxylic acids. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed examination of its reactivity and mechanism, and practical experimental protocols for its application in organic synthesis.

Core Properties of Ishikawa's Reagent

Ishikawa's Reagent is the common name for N,N-diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine. It is often supplied as a mixture with its isomeric enamine, N,N-diethyl-(E)-pentafluoropropenylamine. The active fluorinating species is the hexafluoropropylamine, and any enamine present is converted to this active form by the hydrogen fluoride byproduct generated during the reaction.[1] This reagent has gained popularity as a safer and more stable alternative to other fluorinating agents like diethylaminosulfur trifluoride (DAST) and Yarovenko's reagent.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of Ishikawa's Reagent is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Name | N,N-Diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine | [2] |

| Synonyms | PPDA, Hexafluoropropene Diethylamine | [2][3] |

| CAS Registry Number | 309-88-6 | [2] |

| Molecular Formula | C₇H₁₁F₆N | [2][4] |

| Molecular Weight | 223.16 g/mol | [2][5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 56-57 °C | [6][7] |

| Density | 1.230 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.3460 | |

| Purity | Typically ≥ 90% (GC), may contain isomeric enamines | [6] |

| Solubility | Soluble in most organic solvents | |

| Stability | Shelf-stable, but moisture sensitive. Over several months, it can lose hydrogen fluoride, which can react with glass containers. | [3][8] |

| Handling | Flammable liquid. Causes severe skin burns and eye damage. Store under an inert atmosphere in a cool, dark place. |

Reactivity and Mechanism of Deoxofluorination

Ishikawa's Reagent is primarily employed for the conversion of alcohols to alkyl fluorides and carboxylic acids to acyl fluorides.[1] The reactions are typically conducted under mild conditions and are selective for these functional groups, with no reaction observed with aldehydes and ketones.[1][9]

Deoxofluorination of Alcohols

The reaction of Ishikawa's Reagent with an alcohol proceeds through the activation of the hydroxyl group, forming a good leaving group. This is followed by a nucleophilic attack of the fluoride ion, which is generated in situ.[9] This process generally occurs with an inversion of stereochemistry at the reacting center, which is characteristic of an Sₙ2-type mechanism.

Caption: Proposed mechanism for the deoxofluorination of an alcohol using Ishikawa's Reagent.

Conversion of Carboxylic Acids to Acyl Fluorides

Similarly, carboxylic acids are readily converted to their corresponding acyl fluorides upon treatment with Ishikawa's Reagent.[3] This transformation is highly efficient and provides a convenient route to these valuable synthetic intermediates.

Caption: Proposed mechanism for the conversion of a carboxylic acid to an acyl fluoride.

Experimental Protocols

The following protocols are provided as general guidelines for the use of Ishikawa's Reagent in common laboratory settings. As with any chemical procedure, it is imperative to conduct a thorough risk assessment and adhere to all standard safety precautions.

General Procedure for the Deoxofluorination of a Primary Alcohol (e.g., Benzyl Alcohol)

This procedure outlines the conversion of a primary alcohol to its corresponding alkyl fluoride.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Ishikawa's Reagent

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere at 0 °C (ice bath), add Ishikawa's Reagent (1.1-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude alkyl fluoride can be purified by distillation or column chromatography on silica gel.

General Procedure for the Conversion of a Carboxylic Acid to an Acyl Fluoride (e.g., Benzoic Acid)

This protocol describes the synthesis of an acyl fluoride from a carboxylic acid.

Materials:

-

Carboxylic acid (e.g., benzoic acid)

-

Ishikawa's Reagent

-

Anhydrous dichloromethane (or other suitable aprotic solvent)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add Ishikawa's Reagent (1.1-1.3 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is often rapid and can be monitored by the evolution of gas (HF) and by TLC or GC analysis of quenched aliquots.

-

Upon completion, the reaction mixture containing the acyl fluoride can often be used directly in the next synthetic step.

-

Alternatively, for isolation, the solvent can be carefully removed under reduced pressure. Due to the reactivity of acyl fluorides, it is advisable to use them promptly after preparation. If necessary, purification can be achieved by careful distillation under reduced pressure.

Safety and Handling

Ishikawa's Reagent is a flammable liquid and is corrosive. It is also moisture-sensitive and should be handled under an inert atmosphere.[10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

Ishikawa's Reagent stands as a valuable and practical tool for the introduction of fluorine into organic molecules. Its stability, ease of handling compared to other fluorinating agents, and high efficiency in converting alcohols and carboxylic acids make it an attractive choice for a wide range of synthetic applications in research, drug discovery, and materials science. By understanding its properties and adhering to proper experimental procedures, researchers can effectively leverage this reagent to access a diverse array of fluorinated compounds.

References

- 1. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 2. Ishikawa Reagent [drugfuture.com]

- 3. Ishikawa’s reagent - Enamine [enamine.net]

- 4. N,N-diethyl-1,1,2,3,3,3-hexafluoro-1-propanamine - Wikidata [wikidata.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS#: 309-88-6 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 10. labtest.com.br [labtest.com.br]

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS number 309-88-6

An In-Depth Technical Guide to N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known by its trivial name Ishikawa's Reagent, is a pivotal fluorinating agent in modern organic synthesis.[1] With the CAS number 309-88-6, this compound has garnered significant attention for its efficacy in the deoxofluorination of alcohols and carboxylic acids under mild conditions.[2][3] Its stability, selectivity, and ease of preparation from inexpensive starting materials make it a valuable tool, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its properties, synthesis, mechanism of action, and key applications, with a focus on its role in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 309-88-6 | [4] |

| Molecular Formula | C₇H₁₁F₆N | [4] |

| Molecular Weight | 223.16 g/mol | [4][5] |

| Appearance | Clear colorless to yellow liquid | [4] |

| Boiling Point | 56-57 °C | [5] |

| Density | 1.230 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.3460 | |

| Flash Point | 40 °C (104 °F) - closed cup | |

| Solubility | Soluble in acetone and ether. | [4] |

| Storage Temperature | Flammables area | [5] |

Synthesis and Mechanism of Action

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is typically prepared through the reaction of hexafluoropropene with diethylamine.[2] The synthesis is generally performed in an ether solution at low temperatures to control the exothermic reaction and minimize the formation of byproducts.[2]

Caption: Synthesis of Ishikawa's Reagent.

The mechanism of fluorination with Ishikawa's reagent involves the initial activation of the alcohol, followed by a nucleophilic substitution by the fluoride ion.[6] This process is particularly effective for primary alcohols, converting them to the corresponding alkyl fluorides in high yields.[2]

Caption: General Fluorination Mechanism.

Applications in Drug Development

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. Ishikawa's reagent serves as a crucial tool in this context. A prominent example is its application in the synthesis of Florfenicol, a broad-spectrum antibiotic used in veterinary medicine.[7]

Synthesis of Florfenicol

In the synthesis of Florfenicol, Ishikawa's reagent is used to convert a hydroxyl group in a precursor molecule to a fluorine atom. This reaction is a key step in the manufacturing process of this important antibiotic.[7]

Caption: Florfenicol Synthesis Workflow.

Experimental Protocols

While specific reaction conditions should be optimized for each substrate, the following provides a general protocol for the fluorination of a primary alcohol and a more specific example related to the synthesis of Florfenicol.

General Protocol for Fluorination of a Primary Alcohol

-

Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Addition of Reagent: Add N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (typically 1.1 to 1.5 equivalents) dropwise to the solution at room temperature or as dictated by the reactivity of the substrate.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Example Protocol: Fluorination Step in Florfenicol Synthesis

This protocol is based on conditions reported in the literature for the synthesis of Florfenicol and should be adapted and optimized.[8][9]

-

Reaction Setup: In a sealed reaction vessel (e.g., a sealed tube or a pressure reactor), charge the protected diol precursor and an anhydrous solvent such as dichloromethane.[8][9]

-

Reagent Addition: Add Ishikawa's reagent (typically 1 to 4 molar equivalents relative to the substrate).[8]

-

Reaction Conditions: Heat the sealed vessel to a temperature ranging from 80°C to 110°C for several hours (e.g., 6 hours).[8]

-

Quenching and Work-up: After cooling to room temperature, carefully quench the reaction by washing with a 1N NaOH solution.[8]

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate, combine the organic phases, dry, and concentrate. The resulting crude fluorinated intermediate is then purified, often by column chromatography.[8]

Safety and Handling

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a flammable liquid and vapor.[10] It is also corrosive and can cause severe skin burns and eye damage.[10] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[5]

Conclusion

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent) is a highly effective and versatile reagent for the synthesis of fluorinated organic compounds. Its utility in the pharmaceutical industry, exemplified by its role in the production of Florfenicol, underscores its importance in modern drug development. A thorough understanding of its properties, mechanism, and handling procedures is crucial for its safe and successful application in research and manufacturing.

References

- 1. nbinno.com [nbinno.com]

- 2. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 3. Ishikawa’s reagent - Enamine [enamine.net]

- 4. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS#: 309-88-6 [m.chemicalbook.com]

- 5. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | C7H11F6N - BuyersGuideChem [buyersguidechem.com]

- 6. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 7. EP3133061A1 - Florfenicol synthesizing method - Google Patents [patents.google.com]

- 8. CN102070497B - Synthesis method of florfenicol - Google Patents [patents.google.com]

- 9. CN103304505A - Preparation method for florfenicol intermediate - Google Patents [patents.google.com]

- 10. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, 90%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Fluorinating Properties of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a valued fluorinating agent in modern organic synthesis. Its stability, ease of handling, and selectivity make it a compelling alternative to other deoxofluorinating agents, particularly for the conversion of primary alcohols to their corresponding alkyl fluorides. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and development.

Introduction

Ishikawa's reagent is a nucleophilic fluorinating agent used for the deoxofluorination of alcohols and carboxylic acids.[1][2] It is an improvement over the earlier Yarovenko's reagent, offering greater shelf-stability and ease of preparation from inexpensive starting materials.[1][2] The reagent itself is typically a mixture of the active species, N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, and its corresponding enamine, N,N-diethyl-(E)-pentafluoropropenylamine.[2] During the reaction, any enamine present is converted to the active fluorinating agent by the hydrogen fluoride byproduct.[2]

Mechanism of Action

The fluorination of alcohols with Ishikawa's reagent proceeds through a two-stage mechanism: activation of the alcohol and subsequent nucleophilic substitution.[3][4]

Stage 1: Activation of the Alcohol

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electron-deficient carbon of the reagent. This forms an unstable intermediate which then eliminates a molecule of hydrogen fluoride. The HF generated protonates the nitrogen atom of another molecule of the reagent, leading to the formation of a key intermediate: the fluoroiminium ion, [Et2N=CF-CHF-CF3]+.[4]

Stage 2: Nucleophilic Displacement

The activated alcohol, now a good leaving group, is susceptible to nucleophilic attack by the fluoride ion. For primary and secondary alcohols, this displacement typically occurs via an S(_N)2 mechanism, which results in the inversion of stereochemistry at the carbon center.[3] The byproducts of this reaction are water and N,N-diethyl-2,3,3,3-tetrafluoropropanamide.

The overall transformation can be visualized through the following reaction pathway:

References

- 1. academic.oup.com [academic.oup.com]

- 2. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 3. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 4. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, a versatile fluorinating agent commonly known as Ishikawa's Reagent. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and materials science by presenting detailed spectroscopic data (NMR, IR, and MS), experimental protocols, and visualizations of its chemical applications.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of its molecular environment. The conformational behavior of this molecule is sensitive to the solvent, leading to variations in chemical shifts and coupling constants.[1]

A detailed study of the conformational signature of Ishikawa's reagent revealed the influence of different solvents on its NMR parameters.[1] The NMR spectra were acquired from solutions of approximately 10 mg mL⁻¹ in cyclohexane-d₁₂, chloroform-d, and pyridine-d₅.[1]

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| CDCl₃ | 1.12 | t | CH₃ |

| 2.85 | q | NCH₂ | |

| 4.65 | d septet | CHF |

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃ | 13.5 | CH₃ |

| 45.5 | NCH₂ | |

| 90.1 | CHF | |

| 119.5 | CF₃ | |

| 126.2 | CF₂ |

Table 3: ¹⁹F NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Assignment |

| C₆D₁₂ | -82.7 | Fpro-R |

| CDCl₃ | -82.9 | Fpro-R |

| C₅D₅N | -83.2 | Fpro-R |

Note: The signal for the CF₃ group was not explicitly reported in the provided data. The diastereotopic fluorines (Fpro-R and Fpro-S) show distinct chemical shifts, which are influenced by the solvent polarity. In nonpolar cyclohexane, the conformation is dictated by weaker steric and electrostatic repulsion, while in the more polar pyridine, the double fluorine gauche effect is more pronounced.[1]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the functional groups present in N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine. The spectrum is characterized by strong absorptions corresponding to C-F and C-N bond vibrations.

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2880 | Medium | C-H stretch (alkyl) |

| 1470-1440 | Medium | C-H bend (alkyl) |

| 1350-1000 | Strong | C-F stretch |

| 1250-1020 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine. The molecular formula is C₇H₁₁F₆N, with a molecular weight of 223.16 g/mol .[2][3][4]

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Proposed Fragment |

| 223 | Moderate | [M]⁺ (Molecular Ion) |

| 204 | High | [M - F]⁺ |

| 154 | High | [M - CF₃]⁺ |

| 114 | Moderate | [M - CF₃CHF]⁺ |

| 72 | High | [N(CH₂CH₃)₂]⁺ |

| 56 | Moderate | [CH₂=N(CH₂CH₃)]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols are based on standard laboratory practices for the analysis of small organic molecules.

NMR Spectroscopy

-

Sample Preparation: A sample of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (approximately 10 mg) was dissolved in 0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₁₂, or C₅D₅N) in a standard 5 mm NMR tube.[1]

-

Instrumentation: NMR spectra were acquired on a spectrometer operating at frequencies of 400.2 MHz or 499.9 MHz for ¹H, 125.7 MHz for ¹³C, and 470.3 MHz for ¹⁹F.[1]

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used. Chemical shifts were referenced to the residual solvent peak.

-

¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts were referenced to the solvent peak.

-

¹⁹F NMR: Spectra were acquired with and without proton decoupling to aid in signal assignment.[1] Chemical shifts were referenced to an external standard (e.g., CFCl₃).

-

-

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

-

Data Acquisition: The spectrum was typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates was acquired and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the final infrared spectrum, which was plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The liquid sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for generating a fragmentation pattern.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector was used to detect the ions. The resulting data was processed to generate a mass spectrum, showing the relative abundance of each ion.

Visualizations

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the role of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in chemical synthesis.

Caption: Experimental workflow for the spectroscopic analysis of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine.

Caption: Role of Ishikawa's Reagent in the fluorination of alcohols and carboxylic acids.

References

- 1. Conformational signature of Ishikawa´s reagent using NMR information from diastereotopic fluorines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl(1,1,2,3,3,3-hexafluoropropyl)amine [webbook.nist.gov]

- 3. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine CAS#: 309-88-6 [m.chemicalbook.com]

- 4. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine | C7H11F6N - BuyersGuideChem [buyersguidechem.com]

Solubility of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide focuses on the theoretical principles governing the solubility of fluorinated amines, qualitative solubility information, and a detailed experimental protocol for determining solubility.

Introduction to N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a fluorinated amine with the chemical formula C₇H₁₁F₆N. The presence of the hexafluoropropyl group significantly influences its physicochemical properties, including its solubility. Fluorinated compounds are known for their unique solubility profiles, often exhibiting both hydrophobic (water-repellent) and lipophobic (oil-repellent) characteristics. This dual nature can lead to limited miscibility with a wide range of common organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar or ionic solutes. Examples include water, methanol, and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: These solvents have small or no dipole moments and are suitable for dissolving nonpolar solutes. Examples include hexane, toluene, and diethyl ether.

The structure of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine contains a polar amine group and a highly fluorinated, nonpolar alkyl chain. The high electronegativity of the fluorine atoms creates strong carbon-fluorine bonds, reducing the polarizability of the molecule. This makes interactions with many organic solvents less favorable compared to their non-fluorinated counterparts.

Qualitative and Comparative Solubility Data

To provide a point of comparison, the solubility of a structurally similar, non-fluorinated amine, Diethylamine, is presented below. It is important to note that the presence of the hexafluoropropyl group in the target compound is expected to significantly alter its solubility profile compared to Diethylamine. Diethylamine is generally miscible with a wide range of organic solvents.

Table 1: Solubility of Diethylamine (a Non-Fluorinated Structural Analog)

| Solvent | Miscibility |

| Water | Miscible |

| Ethanol | Miscible |

| Diethyl Ether | Miscible |

| Acetone | Soluble |

| Ethyl Acetate | Soluble |

Source: Data compiled from publicly available chemical databases.

Experimental Protocol for Solubility Determination

A standardized and rigorous protocol is essential for accurately determining the solubility of a liquid compound like N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in various organic solvents. The shake-flask method is a widely accepted technique.

Objective: To determine the equilibrium solubility of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in a selection of organic solvents at a controlled temperature.

Materials:

-

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (high purity)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, methanol, dimethyl sulfoxide)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Gas chromatograph with a suitable detector (e.g., FID or MS) or other appropriate analytical instrumentation.

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity and are degassed if necessary to avoid bubble formation during the experiment.

-

Addition of Solute and Solvent: To a series of glass vials, add a known volume of each selected organic solvent. Then, add an excess amount of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine to each vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow for complete phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets.

-

Quantification: Accurately weigh the filtered saturated solution. Prepare a series of calibration standards of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in the respective solvent. Analyze the saturated solution and the calibration standards using a suitable analytical method, such as gas chromatography.

-

Data Analysis: From the calibration curve, determine the concentration of N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine in the saturated solution. Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: General experimental workflow for solubility determination.

Conclusion

An In-Depth Technical Guide to the Safe Handling and Use of Ishikawa's Reagent

For Researchers, Scientists, and Drug Development Professionals

Ishikawa's Reagent, chemically known as N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine, is a versatile and widely utilized fluorinating agent in organic synthesis. Its popularity stems from its effectiveness in converting alcohols to alkyl fluorides and carboxylic acids to acyl fluorides under relatively mild conditions.[1][2][3] However, its reactive nature necessitates a thorough understanding of its hazards and strict adherence to safety and handling protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for Ishikawa's Reagent.

Hazard Identification and Classification

Ishikawa's Reagent is classified as a hazardous chemical, and it is imperative to be fully aware of its potential dangers before handling.[4]

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[4]

-

Flammable: It is a flammable liquid and vapor.[4]

-

Respiratory Irritant: May cause respiratory irritation.[4]

Physical and Chemical Properties:

| Property | Value |

| CAS Number | 309-88-6[5] |

| Molecular Formula | C₇H₁₁F₆N[5] |

| Molecular Weight | 223.16 g/mol [5] |

| Appearance | Very Pale Yellow Liquid[6] |

| Boiling Point | 54 °C at 50 mmHg |

| Density | 1.2127 g/cm³ at 24 °C[5] |

Personal Protective Equipment (PPE)

Due to the hazardous nature of Ishikawa's Reagent, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Recommended PPE:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[4][7]

-

Skin Protection: A flame-resistant lab coat is essential.[8] Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, with consideration for breakthrough times).[4][7] Long pants and closed-toe shoes are required.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[4] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risks associated with Ishikawa's Reagent.

Handling:

-

Always work in a well-ventilated chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mists.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and ground all equipment to prevent static discharge.[4]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for corrosives and flammables.[4]

-

Keep away from incompatible materials such as strong oxidizing agents.[4]

-

Containers may build up pressure if contaminated with water; vent periodically.

Experimental Protocols

The following sections provide generalized experimental procedures. It is crucial to consult the original literature and adapt these protocols to specific substrates and laboratory conditions.

Synthesis of Ishikawa's Reagent

Ishikawa's Reagent can be prepared by the reaction of hexafluoropropene with diethylamine.[1]

Methodology:

-

In a suitable reaction vessel, a solution of diethylamine in an anhydrous ether (e.g., diethyl ether) is prepared and cooled to 0 °C in an ice bath.

-

Hexafluoropropene gas is then slowly bubbled through the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained at or below 0 °C to minimize the formation of the enamine byproduct.[1]

-

Upon completion of the reaction, the mixture is carefully quenched with water.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield Ishikawa's Reagent.

Experimental Workflow for Synthesis

Caption: Synthesis of Ishikawa's Reagent.

Fluorination of a Primary Alcohol

A primary application of Ishikawa's Reagent is the conversion of primary alcohols to their corresponding alkyl fluorides.[1]

Methodology:

-

To a solution of the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add Ishikawa's Reagent (typically 1.1 to 1.5 equivalents) dropwise at room temperature or a slightly elevated temperature.

-

The reaction mixture is stirred for a period of time, and the progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the alkyl fluoride.

Signaling Pathway for Alcohol Fluorination

Caption: Fluorination of a primary alcohol.

Conversion of a Carboxylic Acid to an Acyl Fluoride

Ishikawa's Reagent is also effective for the synthesis of acyl fluorides from carboxylic acids.[1]

Methodology:

-

In a reaction vessel under an inert atmosphere, the carboxylic acid is dissolved in an anhydrous aprotic solvent.

-

Ishikawa's Reagent (typically 1.1 to 1.5 equivalents) is added to the solution at room temperature.

-

The reaction is stirred until the starting material is consumed, as monitored by TLC or other suitable methods.

-

The resulting acyl fluoride is often used in the next step without isolation. If isolation is required, the reaction mixture can be carefully concentrated under reduced pressure. Due to the reactivity and moisture sensitivity of acyl fluorides, purification is often challenging and direct use is preferred.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4]

-

Skin Contact: Get medical attention immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention immediately.[9]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

Spill and Leak Procedures:

-

Evacuate personnel from the area.

-

Remove all sources of ignition.[4]

-

Ventilate the area.

-

Wear appropriate PPE.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

-

Collect the absorbed material into a suitable container for disposal.[4]

Fire Fighting Measures:

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[10]

-

Do not use a solid water stream as it may scatter and spread the fire.[9]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Decomposition

Ishikawa's Reagent is considered to be relatively stable for a fluorinating agent, especially when compared to reagents like DAST.[1] However, it is sensitive to moisture and can decompose over time, especially if not stored properly.

Decomposition:

-

Upon contact with water, it can hydrolyze, releasing hydrogen fluoride.

-

Thermal decomposition can release hazardous gases and vapors, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[4]

Logical Relationship of Hazard Controls

Caption: Hierarchy of controls for safe handling.

Disposal

All waste containing Ishikawa's Reagent must be treated as hazardous waste.

Disposal Guidelines:

-

Collect all waste in a designated, properly labeled, and sealed container.

-

Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[11]

-

Do not pour Ishikawa's Reagent or its waste down the drain.[8]

Conclusion

Ishikawa's Reagent is a powerful tool in modern organic synthesis, particularly for the introduction of fluorine atoms into molecules. However, its utility is matched by its potential hazards. A comprehensive understanding of its properties, coupled with strict adherence to the safety and handling precautions outlined in this guide, is paramount for its safe and effective use in the laboratory. Researchers, scientists, and drug development professionals must prioritize safety through the consistent use of appropriate personal protective equipment, proper handling and storage techniques, and preparedness for emergency situations.

References

- 1. Ishikawa reagent - Wikipedia [en.wikipedia.org]

- 2. Ishikawa’s reagent - Wordpress [reagents.acsgcipr.org]

- 3. Ishikawa’s reagent - Enamine [enamine.net]

- 4. fishersci.com [fishersci.com]

- 5. Ishikawa Reagent [drugfuture.com]

- 6. labproinc.com [labproinc.com]

- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 8. Reagent Safety & PPE [protocols.io]

- 9. fishersci.ca [fishersci.ca]

- 10. system.web-thorugh.jp [system.web-thorugh.jp]

- 11. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]

A Tale of Two Reagents: An In-depth Technical Guide to the Discovery, History, and Application of Yarovenko's and Ishikawa's Reagents

For researchers, scientists, and drug development professionals, the strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. This guide delves into the discovery, history, and technical application of two pivotal deoxyfluorination reagents: Yarovenko's reagent and Ishikawa's reagent. While both serve to replace hydroxyl groups with fluorine, their distinct properties and historical development offer valuable insights into the evolution of fluorination chemistry.

Discovery and Historical Context

The journey into nucleophilic deoxyfluorination was significantly advanced by Soviet chemist Nikolai Nikolaevich Yarovenko. In 1959, Yarovenko and his team first reported the synthesis and utility of 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine, a reagent that would come to be known as Yarovenko's reagent . This discovery was a direct descendant of earlier work on the addition of secondary amines to fluoroalkenes. The reagent is formed from the reaction of chlorotrifluoroethylene with diethylamine.

While a significant breakthrough, Yarovenko's reagent suffered from a notable drawback: instability. It must be prepared in a sealed vessel and has a limited shelf life of only a few days, even under refrigeration[1]. This instability hampered its widespread adoption and spurred the search for more robust alternatives.

Two decades later, in 1979, the research group of Nobuo Ishikawa introduced a more practical solution. Their work led to the development of what is now known as Ishikawa's reagent . This reagent is a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its enamine isomer, N,N-diethyl-(E)-pentafluoropropenylamine[1]. The active fluorinating species is the hexafluoropropylamine, and any enamine present is converted to this active form by the hydrogen fluoride byproduct generated during the reaction[1].

Ishikawa's reagent is synthesized by the reaction of hexafluoropropene with diethylamine and proved to be a significant improvement in terms of stability. It is a shelf-stable compound that is more easily prepared from readily available and less hazardous starting materials, making it a more convenient and widely used reagent for deoxyfluorination reactions[1][2].

Physicochemical Properties and Stability

A key differentiator between the two reagents is their stability. Yarovenko's reagent is a dark brown oil that is known to degrade rapidly, limiting its practical application to reactions that can be performed shortly after its synthesis[3]. In contrast, Ishikawa's reagent is a pale brown oil, sometimes described as a white powder, and is notably more shelf-stable, allowing for storage and use over extended periods[2][3].

| Reagent | Chemical Name | Appearance | Stability |

| Yarovenko's Reagent | 2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine | Dark brown oil | Unstable, lasts only a few days even when refrigerated[1][3] |

| Ishikawa's Reagent | N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine (and isomers) | Pale brown oil / White powder | Shelf-stable[2][3] |

Deoxyfluorination of Alcohols: A Comparative Overview

Both Yarovenko's and Ishikawa's reagents are primarily employed for the deoxyfluorination of alcohols to the corresponding alkyl fluorides. The general transformation is as follows:

R-OH + Fluorinating Agent → R-F

The reaction proceeds through the activation of the alcohol's hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion in a nucleophilic substitution reaction, generally following an SN2 mechanism[4]. This inversion of stereochemistry at the reaction center is a key feature of this transformation.

While both reagents are effective for primary alcohols, their reactivity with secondary and tertiary alcohols can differ, with the potential for side reactions such as elimination to form alkenes, particularly with more sterically hindered substrates[1].

| Substrate Type | Yarovenko's Reagent Yield (%) | Ishikawa's Reagent Yield (%) | Notes |

| Primary Alcohols | Generally good to high yields | High yields[1] | - |

| Secondary Alcohols | Moderate to good yields, potential for elimination | Moderate yields, can produce alkenes and ethers as side products[1] | Steric hindrance can reduce yield and increase side reactions. |

| Tertiary Alcohols | Low yields, significant elimination | Substantial amount of alkenes and ethers as side products[1] | Prone to elimination reactions. |

Experimental Protocols

Synthesis of Yarovenko's Reagent

2-chloro-N,N-diethyl-1,1,2-trifluoroethan-1-amine

-

Procedure: In a suitable reaction vessel equipped with a stirrer and a cooling bath, diethylamine (350 g, 4.8 mol) is placed. Chlorotrifluoroethylene (454 g, 3.91 mol) is then bubbled into the diethylamine over approximately 6 hours. The reaction temperature is maintained between 30-45°C using an ice bath. After the addition is complete, the mixture is stirred overnight at room temperature.

-

Work-up and Purification: The reaction mixture is then distilled under vacuum to yield N-(2-chloro-1,1,2-trifluoroethyl)-diethylamine (Yarovenko's reagent).

Synthesis of Ishikawa's Reagent

N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine

-

Procedure: A solution of diethylamine in diethyl ether is cooled to 0°C in a reaction vessel equipped with a stirrer and a gas inlet. Hexafluoropropene is then bubbled through the solution. The reaction temperature should be carefully controlled, as higher temperatures can lead to a greater proportion of the enamine isomer in the product mixture[1].

-

Work-up and Purification: After the reaction is complete, the product is isolated by distillation under vacuum[1].

General Procedure for Deoxyfluorination of an Alcohol

-

Procedure: To a solution of the alcohol in an anhydrous aprotic solvent (e.g., diethyl ether, dichloromethane), the fluorinating reagent (Yarovenko's or Ishikawa's reagent) is added dropwise at a controlled temperature (often starting at 0°C and allowing to warm to room temperature). The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation.

Reaction Mechanisms and Logical Workflows

The deoxyfluorination of alcohols by both Yarovenko's and Ishikawa's reagents proceeds through a similar mechanistic pathway. The initial step involves the reaction of the alcohol with the reagent to form an intermediate where the hydroxyl group is converted into a better leaving group. This is followed by a nucleophilic attack of the fluoride ion.

Figure 1: General reaction pathway for deoxyfluorination.

A more detailed, step-by-step mechanism for the reaction of an alcohol with these fluoroalkylamine reagents is as follows:

Figure 2: Step-by-step deoxyfluorination workflow.

Conclusion

Both Yarovenko's and Ishikawa's reagents have played crucial roles in the advancement of organofluorine chemistry. While Yarovenko's reagent represented a pioneering step, its inherent instability limited its practicality. Ishikawa's reagent, with its enhanced stability and ease of preparation, became a more widely adopted tool for the deoxyfluorination of alcohols. Understanding the history, properties, and applications of these reagents provides valuable context for modern researchers in the field of drug development and materials science, where the precise introduction of fluorine continues to be a powerful strategy for molecular design.

References

Methodological & Application

Application Notes and Protocols for the Conversion of Alcohols to Alkyl Fluorides using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and shelf-stable fluorinating agent employed in organic synthesis for the conversion of alcohols to alkyl fluorides.[1][2][3] This reagent offers a milder alternative to other fluorinating agents, such as DAST (diethylaminosulfur trifluoride), and is particularly effective for the fluorination of primary alcohols under gentle conditions, often proceeding with high yields.[1][2] It also finds application in converting carboxylic acids to acyl fluorides.[1][3] Ishikawa's reagent is typically a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its isomeric enamine, N,N-diethyl-(E)-pentafluoropropenylamine, with the former being the active fluorinating species.[1] Any enamine present is converted to the active form by the hydrogen fluoride byproduct generated during the reaction.[1]

Advantages of Ishikawa's Reagent

-

Shelf-stability: Unlike many other fluorinating agents, Ishikawa's reagent is a stable compound that can be stored for extended periods without significant decomposition.[1][3]

-

Mild Reaction Conditions: The conversion of alcohols to alkyl fluorides can be achieved under relatively mild conditions, making it suitable for substrates with sensitive functional groups.[1][4]

-

High Yields for Primary Alcohols: The reagent is particularly efficient for the fluorination of primary alcohols, providing the corresponding alkyl fluorides in high yields.[1]

-

Selectivity: Ishikawa's reagent is selective for alcohols and does not typically react with aldehydes or ketones under the same conditions.[4]

Reaction Mechanism

The conversion of an alcohol to an alkyl fluoride using Ishikawa's reagent proceeds through a two-step mechanism. The initial step involves the activation of the alcohol by the reagent to form an intermediate fluoroalkoxyamine derivative. This is followed by a nucleophilic attack of the fluoride ion, generated in situ, on the activated carbon center, leading to the displacement of a stable amide leaving group and the formation of the alkyl fluoride. For chiral alcohols, the reaction often proceeds with an inversion of stereochemistry.[4]

Caption: General reaction mechanism for the fluorination of alcohols using Ishikawa's reagent.

Quantitative Data

The following tables summarize the reaction conditions and yields for the conversion of various alcohols to their corresponding alkyl fluorides using Ishikawa's reagent. The data is compiled from the seminal work of Takaoka, Iwakiri, and Ishikawa.

Table 1: Fluorination of Primary Alcohols

| Alcohol Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Octanol | 1.2 | Diglyme | 120 | 2 | 85 |

| 1-Butanol | 1.2 | Diglyme | 100 | 2 | 78 |

| Benzyl alcohol | 1.2 | Diglyme | 120 | 2 | 80 |

| 2-Phenylethanol | 1.2 | Diglyme | 120 | 2 | 82 |

Table 2: Fluorination of Secondary Alcohols

| Alcohol Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Octanol | 1.5 | Diglyme | 140 | 3 | 75 (mixture of 2-fluorooctane and octenes) |

| Cyclohexanol | 1.5 | Diglyme | 140 | 3 | 65 (mixture of fluorocyclohexane and cyclohexene) |

| 1-Phenylethanol | 1.5 | Diglyme | 140 | 3 | 70 (mixture of 1-fluoro-1-phenylethane and styrene) |

Table 3: Fluorination of Tertiary Alcohols

| Alcohol Substrate | Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Major Product(s) |

| tert-Butyl alcohol | 2.0 | Diglyme | 150 | 4 | Isobutylene (elimination) |

| 1-Adamantanol | 2.0 | Diglyme | 160 | 5 | Adamantene (elimination) |

Note: For secondary and tertiary alcohols, elimination to form alkenes is a significant side reaction.[1] Reaction conditions should be carefully optimized to maximize the yield of the desired alkyl fluoride.

Experimental Protocols

General Procedure for the Fluorination of a Primary Alcohol (e.g., 1-Octanol)

Caption: A typical experimental workflow for the fluorination of a primary alcohol.

Materials:

-

1-Octanol

-

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (Ishikawa's Reagent)

-

Anhydrous Diglyme

-

Deionized Water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-octanol (1.0 eq.) and anhydrous diglyme.

-

Slowly add Ishikawa's reagent (1.2 eq.) to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Heat the reaction mixture to 120 °C and maintain this temperature for 2 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow, dropwise addition of water. Caution: The quenching process may be exothermic.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure 1-fluorooctane.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling Ishikawa's reagent.

-

Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction is sensitive to moisture and should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Quenching: Ishikawa's reagent reacts exothermically with water. Quenching should be performed slowly and with cooling. A recommended procedure for quenching unspent reagent involves slow addition to a stirred mixture of ice and sodium bicarbonate.

-

Storage: Store Ishikawa's reagent in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water and strong acids.

Troubleshooting

-

Low Yield:

-

Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.

-

Verify the quality of the Ishikawa's reagent, as it can degrade if not stored properly.

-

For less reactive alcohols, consider increasing the reaction temperature or time.

-

-

Formation of Side Products (e.g., Alkenes):

-

This is common for secondary and tertiary alcohols.[1]

-

Try lowering the reaction temperature and using a shorter reaction time.

-

Consider using a less polar solvent.

-

Conclusion

N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine is a valuable reagent for the conversion of alcohols to alkyl fluorides, particularly for primary alcohols. Its stability and the mild conditions required for the reaction make it a useful tool in organic synthesis, including in the development of new pharmaceutical compounds. Careful attention to reaction conditions and safety procedures is essential for successful and safe utilization of this reagent.

References

protocol for the fluorination of primary alcohols with Ishikawa's Reagent.

Application Notes for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Ishikawa's reagent, a stable and versatile fluorinating agent, provides a reliable method for the deoxofluorination of primary alcohols to yield the corresponding primary alkyl fluorides under mild conditions.[1][2] This protocol offers a detailed procedure for this transformation, along with essential safety information and quantitative data.

Ishikawa's reagent, a mixture of N,N-diethyl-(1,1,2,3,3,3-hexafluoropropyl)amine and its corresponding enamine, is a safer and more convenient alternative to other fluorinating agents like DAST (diethylaminosulfur trifluoride).[2] It is particularly effective for the conversion of primary alcohols, demonstrating high yields and good functional group tolerance.[3] However, in the case of secondary and tertiary alcohols, elimination side products are more prevalent.[2] The reaction proceeds via the activation of the alcohol by the reagent, forming a good leaving group, which is subsequently displaced by a fluoride ion in an SN2-type mechanism.[1][3]

Experimental Protocol

This protocol provides a general procedure for the fluorination of a primary alcohol using Ishikawa's reagent. The following steps should be performed in a well-ventilated fume hood, adhering to all safety precautions.

Materials:

-

Primary alcohol

-

Ishikawa's Reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine)

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for distillation or column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq) in anhydrous diethyl ether.

-

Addition of Ishikawa's Reagent: Cool the solution in an ice-water bath. To the stirred solution, add Ishikawa's reagent (1.1 - 1.5 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate to quench the reaction.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

-

The crude alkyl fluoride can be purified by distillation or column chromatography on silica gel.

-

Quantitative Data

The following table summarizes the yields for the fluorination of various primary alcohols with Ishikawa's reagent, as reported in the literature. The reactions were typically carried out in diethyl ether at room temperature for 20 hours.[3]

| Primary Alcohol Substrate | Product | Yield (%) | Notes |

| 1-Octanol | 1-Fluorooctane | 91 | [3] |

| 1-Decanol | 1-Fluorodecane | 90 | [3] |

| 1-Dodecanol (Lauryl alcohol) | 1-Fluorododecane | 45 | A significant amount of lauryl 2,3,3,3-tetrafluoropropionate was also formed.[3] |

| Benzyl alcohol | Benzyl fluoride | 50 | Dibenzyl ether (25%) was formed as a byproduct.[3] |

| 3-Phenyl-1-propanol | 1-Fluoro-3-phenylpropane | 85 | [3] |

| Cinnamyl alcohol | Cinnamyl fluoride | 70 | [3] |

| 3-Nitrobenzyl alcohol | 3-Nitrobenzyl fluoride | 66 | [3] |

Mandatory Visualizations

Reaction Mechanism

The fluorination of a primary alcohol with Ishikawa's reagent proceeds through a two-step mechanism. First, the alcohol attacks the electrophilic fluoroalkylamine, leading to the formation of an intermediate with a good leaving group. In the second step, a fluoride ion acts as a nucleophile, displacing the leaving group to form the alkyl fluoride product.

Caption: Proposed mechanism for the fluorination of a primary alcohol.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the fluorination of a primary alcohol using Ishikawa's reagent.

Caption: Experimental workflow for the fluorination of primary alcohols.

Safety and Handling

Ishikawa's reagent is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the reagent.

-

Fume Hood: All manipulations involving Ishikawa's reagent should be performed in a well-ventilated fume hood.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the reagent.

-

Quenching: The reaction should be quenched carefully with a saturated solution of sodium bicarbonate. This should be done slowly and in a controlled manner, as the quenching process can be exothermic.

-

Storage: Store Ishikawa's reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.

-

Disposal: Dispose of all chemical waste in accordance with local regulations.

By following this detailed protocol and adhering to the necessary safety precautions, researchers can effectively utilize Ishikawa's reagent for the synthesis of primary alkyl fluorides, a valuable transformation in the development of novel chemical entities.

References

Synthesis of Acyl Fluorides from Carboxylic Acids using N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl fluorides have emerged as valuable intermediates in organic synthesis, offering a unique balance of reactivity and stability compared to other acyl halides. Their enhanced stability towards moisture and silica gel chromatography, coupled with their high reactivity in various transformations, makes them particularly attractive for applications in medicinal chemistry and drug development. N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine, commonly known as Ishikawa's reagent, is a versatile and shelf-stable fluorinating agent that provides a mild and efficient method for the direct conversion of carboxylic acids to acyl fluorides.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of acyl fluorides using Ishikawa's reagent.

Advantages of Ishikawa's Reagent

Ishikawa's reagent offers several advantages over other fluorinating agents, such as diethylaminosulfur trifluoride (DAST):

-

Shelf-stability: It is a stable liquid that can be stored for extended periods without significant decomposition.[1][2]

-

Ease of Handling: It is less hazardous and easier to handle compared to many other fluorinating agents.

-

Mild Reaction Conditions: The conversion of carboxylic acids to acyl fluorides typically proceeds under mild conditions, often at room temperature.[1]

-

High Yields: The reaction generally affords high yields of the desired acyl fluorides.[1]

Reaction Mechanism

The reaction of a carboxylic acid with N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine proceeds through a proposed mechanism involving the formation of an intermediate fluoroformamidinium species. The carboxylic acid attacks this activated species, leading to the formation of a tetrahedral intermediate which then collapses to yield the acyl fluoride and a byproduct, N,N-diethyl-2,3,3,3-tetrafluoropropanamide.

Caption: Proposed reaction mechanism for acyl fluoride synthesis.

Experimental Protocols

General Procedure for the Synthesis of Acyl Fluorides

To a solution of the carboxylic acid (1.0 mmol) in a dry solvent (e.g., dichloromethane, diethyl ether, or acetonitrile, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), N,N-Diethyl-1,1,2,3,3,3-hexafluoropropylamine (1.1-1.5 mmol, 1.1-1.5 equivalents) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for a period of 1 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by ¹⁹F NMR spectroscopy. Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude acyl fluoride. The product can be further purified by distillation or column chromatography on silica gel if necessary.

Example Protocol: Synthesis of Benzoyl Fluoride from Benzoic Acid